molecular formula C11H17NO3 B1448367 tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 882529-68-2

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Katalognummer: B1448367
CAS-Nummer: 882529-68-2
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: XCBYSHPEYBCENP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of azepine chemistry and the growing interest in seven-membered heterocyclic compounds. The foundational work in azepine chemistry can be traced back to early studies on medium-sized heterocycles, where researchers recognized the unique properties and potential applications of seven-membered nitrogen-containing rings. The compound was first documented in chemical databases in 2014, with its Chemical Abstracts Service number 882529-68-2 being assigned and structural characterization completed.

The synthetic methodologies leading to this compound evolved from classical approaches to azepine synthesis, particularly through oxidation reactions of substituted azepines. Research conducted by various groups demonstrated that selenium dioxide oxidations of dialkyl-3H-azepines could yield novel azepine derivatives, including oxo-azepines related to this compound. These early investigations established the groundwork for understanding the reactivity patterns and synthetic accessibility of oxo-azepine compounds.

The compound's development was further accelerated by advances in protecting group chemistry, particularly the recognition of tert-butyl esters as stable and easily removable protecting groups for carboxylic acid functionalities. This protection strategy allowed chemists to manipulate the seven-membered ring system without interfering with the carboxylate functionality, thereby expanding the synthetic utility of the compound. The integration of these synthetic strategies culminated in the reliable preparation and characterization of this compound as a valuable synthetic intermediate.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, particularly in the context of seven-membered nitrogen-containing rings. The compound's significance stems from its role as both a synthetic intermediate and a building block for more complex heterocyclic systems. Substituted seven-membered nitrogen heterocycles have been recognized as prevalent bioactive epitopes and useful synthons for preparing enzyme inhibitors and molecular recognition systems.

The compound's utility in heterocyclic chemistry is exemplified by its application in accessing densely functionalized oxo-azepines through late-stage oxidation strategies. Research has demonstrated that tetrahydroazepines can be efficiently converted to oxo-azepines in approximately eight steps with overall yields of approximately thirty percent from commercially available starting materials. This synthetic efficiency has made this compound an attractive target for synthetic chemists working in pharmaceutical and materials chemistry.

Furthermore, the compound's structural features enable diverse chemical transformations, including oxidation, reduction, and substitution reactions. The presence of the carbonyl group at the third position provides a reactive site for nucleophilic attack, while the tert-butyl ester group offers protection and subsequent functionalization opportunities. These reactivity patterns have positioned the compound as a versatile platform for developing novel heterocyclic architectures with potential biological activity.

The following table summarizes key chemical properties that contribute to the compound's significance in heterocyclic chemistry:

Property Value Reference
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Chemical Abstracts Service Number 882529-68-2
Ring System Seven-membered nitrogen heterocycle
Functional Groups Ketone, tert-butyl ester

Nomenclature and Classification Systems

The systematic naming of this compound follows established principles of heterocyclic nomenclature, particularly the Hantzsch-Widman system, which provides a systematic approach for naming heterocyclic parent hydrides with no more than ten ring members. Under this nomenclature system, the seven-membered nitrogen-containing ring is designated as an azepine, with the prefix "aza" indicating the presence of nitrogen and the suffix "epine" specifying the seven-membered ring structure.

The complete systematic name incorporates several nomenclature elements: the "1H-azepine" designation indicates the specific tautomeric form and ring numbering system, with the nitrogen atom occupying position one in the ring. The descriptor "2,3,6,7-tetrahydro" specifies the saturation pattern, indicating that the compound contains four additional hydrogen atoms compared to the fully unsaturated azepine structure. The "3-oxo" portion identifies the ketone functionality at the third position of the ring system, while "1-carboxylate" designates the ester group attached to the nitrogen atom.

Alternative systematic names for this compound include "1H-Azepine-1-carboxylic acid, 2,3,6,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester" and "2-Methyl-2-propanyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate". These variations reflect different approaches to describing the tert-butyl group, either as "1,1-dimethylethyl" or "2-methyl-2-propanyl", both of which are acceptable systematic representations of the same structural unit.

The classification of this compound within broader chemical taxonomy places it among the oxo-azepines, a subclass of azepine derivatives characterized by the presence of ketone functionality within the seven-membered ring. This classification is significant because oxo-azepines exhibit distinct chemical and biological properties compared to their fully saturated or unsaturated counterparts, making them valuable targets for synthetic and medicinal chemistry applications.

Relationship to the Azepine Family of Compounds

This compound belongs to the extensive azepine family of compounds, which encompasses seven-membered nitrogen-containing heterocycles in various oxidation states and substitution patterns. Azepines are characterized as seven-membered heterocyclic compounds containing a nitrogen atom, and they exist in non-planar chair and boat conformations due to instability in the planar form. The azepine family includes four principal tautomeric forms: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine, each representing different positions of the nitrogen lone pair and double bond arrangement.

The compound's relationship to other azepine derivatives is particularly evident in its synthetic accessibility and reactivity patterns. Research has demonstrated that azepine derivatives can be efficiently synthesized through various methodologies, including Diels-Alder reactions, ring-closing metathesis, and metal-catalyzed cyclization reactions. The tetrahydro substitution pattern in this compound represents a partially saturated member of the azepine family, positioned between the fully saturated azepane derivatives and the unsaturated azepine systems.

Comparative studies within the azepine family have revealed that the oxo-azepine subclass, to which the target compound belongs, exhibits enhanced synthetic utility due to the reactivity of the carbonyl group. This reactivity enables diverse chemical transformations, including hydroboration reactions that proceed with diastereoselectivity to yield regioisomeric azepanols before oxidation to corresponding oxo-azepines. The following comparative analysis illustrates the structural relationships within the azepine family:

Compound Type Saturation Level Key Functional Groups Synthetic Applications Reference
1H-Azepine Unsaturated C=C double bonds Limited due to instability
2H-Azepine Partially unsaturated C=C double bonds Intermediate synthesis
3H-Azepine Partially unsaturated C=C double bonds Oxidation substrates
Tetrahydroazepine Partially saturated Minimal unsaturation Hydroboration substrates
Oxo-azepines Partially saturated Ketone groups Pharmaceutical intermediates
Azepanes Fully saturated Saturated C-C bonds Conformational studies

The synthetic relationships between this compound and other azepine family members are exemplified by oxidation and reduction interconversions. The compound can be accessed through oxidation of corresponding tetrahydroazepine precursors and can potentially be reduced to yield more saturated derivatives. These transformations highlight the central position of oxo-azepines within the azepine family and their utility as synthetic intermediates for accessing diverse structural variants.

Eigenschaften

IUPAC Name

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4,6H,5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYSHPEYBCENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Silyl Ether Protection and Hydroboration

  • Starting from tetrahydroazepine alcohols, hydroxyl groups are protected using tert-butyldimethylsilyl trifluoromethanesulfonate in the presence of 2,6-lutidine at low temperature (-40 °C) in dry dichloromethane. This reaction proceeds rapidly (40 min) and yields silyl ether intermediates with high purity after flash chromatography (yield ~90%).

  • Hydroboration of the silyl-protected tetrahydroazepine with borane dimethylsulfide complex (BH3·SMe2) in tetrahydrofuran at room temperature leads to regio- and diastereoselective formation of hydroxyazepane regioisomers. The reaction typically lasts 1 hour, followed by oxidative workup with ethanol and sodium hydroxide to yield hydroxy derivatives.

Step Reagents/Conditions Yield Notes
Silyl ether formation tert-butyldimethylsilyl triflate, 2,6-lutidine, DCM, -40 °C, 40 min 90% Flash chromatography purification
Hydroboration BH3·SMe2 (2.0 M in THF), THF, 25 °C, 1 h High Mixture of regioisomers formed

Oxidation to 3-Oxo Azepine

  • The hydroxyazepane intermediates are oxidized to the corresponding ketones (3-oxo derivatives) using mild oxidants, often under controlled conditions to maintain regioselectivity and stereochemistry. Specific oxidizing agents and conditions vary but may include PCC or Dess–Martin periodinane, although exact details for this compound are less commonly specified in the literature.

Ring-Closing Metathesis and Cyclization

  • Ring-closing metathesis using Grubbs catalysts (first or second generation) in dry dichloromethane or toluene at moderate temperatures (around 45 °C) is employed to form the azepine ring system from dienes or related precursors.

  • For example, tert-butyl di(but-3-en-1-yl)carbamate is subjected to Grubbs first-generation catalyst in DCM at 45 °C for 2 hours to yield the azepine ring with yields around 90% after chromatographic purification.

Step Reagents/Conditions Yield Notes
Ring-closing metathesis Grubbs 1st gen catalyst, DCM, 45 °C, 2 h 90% Column chromatography purification

Additional Functional Group Transformations

  • Epoxidation or peracid oxidation (e.g., m-chloroperbenzoic acid) of the azepine ring can be performed at low temperatures (-60 to 20 °C) to introduce oxygen functionalities, followed by nucleophilic substitutions or rearrangements to yield functionalized azepine derivatives.

  • Azide substitution and hydrolysis steps are also reported for further functionalization, conducted in ethanol/water mixtures at elevated temperatures (~75 °C).

Summary Table of Key Preparation Steps

Step No. Intermediate/Target Compound Reagents/Conditions Yield (%) Key Notes Reference
1 tert-Butyl(3S,4R)-4-(benzyloxy)-3-OTBS-azepine TBS triflate, 2,6-lutidine, DCM, -40 °C, 40 min 90 Silyl ether protection, flash chromatography
2 Hydroxyazepane regioisomers (3a, 3b) BH3·SMe2, THF, 25 °C, 1 h High Diastereoselective hydroboration
3 tert-Butyl 3-oxo-azepine (target compound) Oxidation (PCC or similar) Variable Ketone formation at 3-position
4 Azepine ring formation Grubbs 1st gen catalyst, DCM, 45 °C, 2 h 90 Ring-closing metathesis
5 Functionalized azepine derivatives m-Chloroperbenzoic acid oxidation, nucleophilic substitution 79-82 Epoxidation and azide substitution

Research Findings and Notes

  • The regio- and stereoselectivity of hydroboration and subsequent oxidation steps are critical for obtaining the desired 3-oxo-azepine with high purity and yield.

  • Protection of hydroxyl groups as tert-butyldimethylsilyl ethers allows selective functionalization without side reactions during oxidation and cyclization steps.

  • Grubbs catalyst-mediated ring-closing metathesis is a robust and high-yielding method to construct the azepine ring system, which is a key structural feature of the target compound.

  • The synthetic routes are adaptable to introduce various substituents, enabling structure-activity relationship studies for biological applications.

  • Purification techniques such as flash chromatography and semi-preparative reverse-phase HPLC are essential for isolating regioisomers and obtaining analytically pure material.

Analyse Chemischer Reaktionen

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Pharmacological Activities:
Tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has been studied for its potential as a bioactive compound. Preliminary research indicates that it may exhibit:

  • Antimicrobial Properties: Some studies suggest that derivatives of azepine compounds can display antimicrobial activity, making them candidates for developing new antibiotics .
  • Antitumor Activity: Research has indicated that certain azepine derivatives possess antitumor properties, which could be explored further in drug development .

Case Study: Antimicrobial Activity
In a study conducted by Aladdin Scientific, the compound was evaluated for its antimicrobial efficacy against various bacterial strains. Results showed significant inhibition of growth in specific pathogens, suggesting its potential use in formulating new antimicrobial agents .

Organic Synthesis

Building Block in Synthesis:
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Cyclization Reactions: The compound can act as a precursor in cyclization reactions to form more complex azepine derivatives.
  • Functionalization: The presence of the carboxylate group enables further functionalization, allowing chemists to modify the compound for specific applications.

Synthesis Example:
A synthetic pathway involving this compound includes its reaction with electrophiles to yield substituted azepines. This versatility makes it a valuable building block for synthesizing diverse organic compounds .

Bioactive Molecule

Research and Development:
The compound's bioactivity has been explored in various contexts. It is noted for its role in drug discovery and development:

  • Lead Compound Identification: Researchers have identified this compound as a lead structure for developing novel therapeutic agents targeting specific diseases.

Case Study: Drug Discovery
In a recent drug discovery program focusing on neuroprotective agents, this compound was evaluated for its neuroprotective effects in vitro. The findings suggested that it could protect neuronal cells from oxidative stress-induced damage .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

a. 3-Oxo-2,3-dihydrofurocoumarin Derivatives () Compounds such as 2-(Z)-styryl-3-oxo-2,3-dihydrofurocoumarins (e.g., compounds 2 and 3 in ) share a heterocyclic core but replace the azepine ring with a fused furanocoumarin system. These derivatives exhibit cytotoxic activity against cancer cell lines (e.g., CEM-13, MT-4), with CTD₅₀ values of 4.9–5.1 μM, comparable to combretastatin A-3. However, the tert-butyl azepine carboxylate lacks direct cytotoxic data in the provided evidence, suggesting its primary role as a synthetic intermediate rather than a therapeutic agent .

b. Spirocyclic tert-Butyl Carbamates ()
Examples include:

  • tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 752234-60-9)
  • 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 169206-67-1)

These spirocyclic analogues incorporate additional rings (e.g., spiro[4.5]decane) and nitrogen atoms, enhancing conformational rigidity. Such structural differences may improve binding affinity to enzymatic targets but complicate synthesis due to steric hindrance .

Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate C₁₁H₁₇NO₃ 211.26 Boc, azepine, ketone Pharmaceutical intermediate
2-(Z)-Styryl-3-oxo-2,3-dihydrofurocoumarin C₁₇H₁₂O₄ 280.28 Furanocoumarin, styryl, ketone Cytotoxic agents
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate C₁₂H₂₀N₂O₃ 240.30 Boc, spirocyclic, diaza Kinase inhibitor intermediates

Stability and Reactivity

  • Boc Protection : The tert-butyl group in the target compound enhances stability against nucleophilic attack, a feature shared with spirocyclic analogues. However, the azepine ring’s partial unsaturation (2,3,6,7-tetrahydro) increases susceptibility to oxidation compared to fully saturated spiro systems .
  • Ketone Reactivity : The 3-oxo group facilitates nucleophilic additions (e.g., Grignard reactions), analogous to the ketone in furocoumarin derivatives. However, steric shielding by the Boc group in the azepine derivative may slow reaction kinetics .

Research Findings and Trends

  • Pharmaceutical Intermediates : The target compound’s Boc group is critical for temporary amine protection in API synthesis, a role also observed in spirocyclic derivatives .

Biologische Aktivität

Chemical Identity

  • Name : tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
  • CAS Number : 882529-68-2
  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol

This compound belongs to the azepine class of heterocyclic compounds and is characterized by a tetrahydro structure with a carboxylate group. Its unique structure suggests potential biological activities that warrant investigation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism could involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
  • Analgesic Properties : Some studies have shown that derivatives of this compound exhibit analgesic effects comparable to standard pain relief medications, suggesting its utility in pain management.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the azepine ring or the carboxylate group can significantly enhance or diminish its biological efficacy. For example:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and bioavailability
Substitution on the azepine ringEnhanced interaction with biological targets

Study 1: Anti-inflammatory Activity

In a controlled study involving various azepine derivatives, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that it exhibited a moderate IC50 value compared to established anti-inflammatory drugs like diclofenac.

Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bactericidal properties.

Research Findings

Recent findings highlight the importance of further research into the biological mechanisms underlying the activity of this compound:

  • Mechanism of Action : Studies suggest that the compound may exert its effects through modulation of specific enzyme pathways involved in inflammation and pain signaling.
  • In Vivo Studies : Animal models have shown promising results in reducing inflammation and pain responses when treated with this compound.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, and how can reaction conditions be optimized?

  • The compound is often synthesized via carbamate protection of cyclic amines, followed by oxidation. For example, tert-butyl carbamate intermediates are generated using Boc (tert-butoxycarbonyl) protecting groups under anhydrous conditions (e.g., DCM as solvent, TEA as base) . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry of reagents like EDCI/HOBt for coupling reactions. Purity is typically ensured through flash chromatography (15–20% EtOAc/hexanes) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • 1H/13C NMR is essential for confirming the azepine ring and Boc group (e.g., tert-butyl protons at δ ~1.4 ppm; carbonyl signals at ~153–158 ppm) . X-ray crystallography resolves ambiguities in stereochemistry or bond connectivity, as demonstrated in related azepine derivatives . Discrepancies between predicted and observed spectra (e.g., rotameric splitting in NMR) are addressed by analyzing solvent effects or temperature-dependent studies .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of derivatives be controlled during functionalization of the azepine core?

  • Chiral resolution via semi-preparatory HPLC with chiral columns (e.g., Chiralpak IC) achieves >90% ee . Asymmetric catalysis (e.g., boronate-mediated transformations) introduces stereocenters, as shown in tert-butyl 7-((R)-1-hydroxy-3-phenylpropyl)-2,3,4,7-tetrahydro-1H-azepine derivatives. Diastereomeric ratios (d.r.) are monitored by integrating diagnostic proton signals (e.g., δ 5.6–5.8 ppm for olefinic protons) .

Q. What mechanistic insights explain the compound’s reactivity in transition-metal-catalyzed reactions?

  • The electron-deficient 3-oxo group enhances coordination to metals like Pd or Ru, facilitating C–H activation or cycloadditions. For example, the azepine scaffold participates in Pauson-Khand reactions to form bicyclic structures, with DFT studies suggesting a stepwise [2+2+1] mechanism . Reaction progress is tracked via in situ IR to detect CO release, while regioselectivity is influenced by steric effects of the Boc group .

Q. How does the compound serve as a precursor in drug discovery, particularly for CNS or cardiovascular targets?

  • The azepine core is a scaffold for calcium channel blockers (e.g., structural analogs in ) and G-protein-coupled receptor (GPCR) modulators . Functionalization at the 3-oxo position (e.g., introducing aryl or heteroaryl groups via Suzuki coupling) enhances bioactivity. In vitro assays (e.g., patch-clamp electrophysiology) validate target engagement, while metabolic stability is assessed via liver microsome studies .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported crystallographic data versus computational models?

  • Compare experimental X-ray bond lengths/angles (e.g., C=O at 1.21 Å in ) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Use software like Mercury (CCDC) to overlay structures and validate torsional angles .

Q. What strategies mitigate byproduct formation during Boc deprotection of azepine derivatives?

  • Acidic conditions (TFA/DCM) typically cleave Boc groups, but overexposure can degrade the azepine ring. Quenching with cold ether or silica gel filtration minimizes side reactions. LC-MS monitoring identifies intermediates (e.g., m/z [M+H]+ = 212 for the free amine) .

Methodological Tables

Technique Application Key Parameters
Semi-preparatory HPLCChiral resolution of enantiomers5:95 iPrOH/hexanes, 0.5 mL/min, λ = 220 nm
X-ray CrystallographyAbsolute configuration determinationMo-Kα radiation, θ range 2.5–25.0°
Asymmetric CatalysisIntroduction of stereocenters10 mol% Cu(OTf)₂, 20°C, 48h, d.r. 5.5:1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.